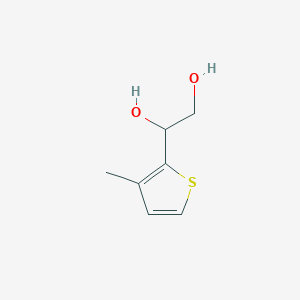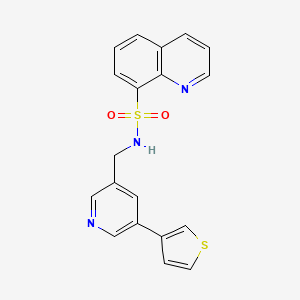
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H15N3O2S2 and its molecular weight is 381.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis of complex heterocycles involving sulfonamide derivatives. For instance, Aleksandrov et al. (2020) explored the condensation and subsequent reactions leading to the creation of thiophene and quinoline derivatives with potential for electrophilic substitution reactions, highlighting the chemical versatility of such compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities
Sulfonamide-based compounds are known for their broad pharmacological properties. Ghomashi et al. (2022) reviewed the biological activities of two-component sulfonamide hybrids, demonstrating their significance in pharmacology due to their antibacterial, anti-carbonic anhydrase, antitumor, and anti-neuropathic pain activities (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).
Anticancer Potential
Fahim and Ismael (2021) investigated antimalarial sulfonamides for their potential use against COVID-19, highlighting the versatile potential of sulfonamides in treating various diseases. Their study revealed that these compounds possess excellent antimalarial activity and explored their ADMET properties, indicating the broader applicability of sulfonamide derivatives in medicinal chemistry (Fahim & Ismael, 2021).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) synthesized and characterized new quinoline derivatives, examining their fluorescence properties for potential applications in sensing and molecular imaging. Their research contributes to the understanding of the photophysical properties of sulfonamide-containing compounds (Le et al., 2020).
Antimicrobial Activity
El-Gaby et al. (2006) focused on the synthesis of novel heterocyclic compounds based on quinoline derivatives, evaluating their antimicrobial activity. Their findings underscore the potential of sulfonamide compounds in developing new antimicrobials (El-Gaby, Abdel-Gawad, Ghorab, Heiba, & Aly, 2006).
Mechanism of Action
Target of Action
Similar compounds have shown activity against the ribosomal s6 kinase p70s6kβ (s6k2) .
Biochemical Pathways
Given the potential target mentioned above, it’s plausible that this compound could influence protein synthesis pathways, as s6k2 is involved in the regulation of protein synthesis .
Result of Action
If the compound does indeed inhibit s6k2, it could potentially disrupt protein synthesis, leading to a variety of downstream effects depending on the specific cell type and physiological context .
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c23-26(24,18-5-1-3-15-4-2-7-21-19(15)18)22-11-14-9-17(12-20-10-14)16-6-8-25-13-16/h1-10,12-13,22H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLABXWOZSFWKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC(=CN=C3)C4=CSC=C4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
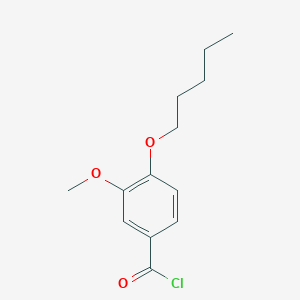
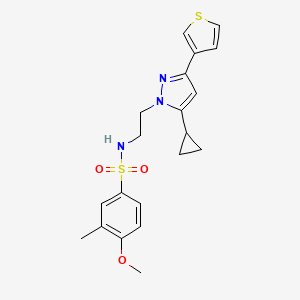
![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)
![5-chloro-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B3005820.png)
![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)
![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)
![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3005825.png)
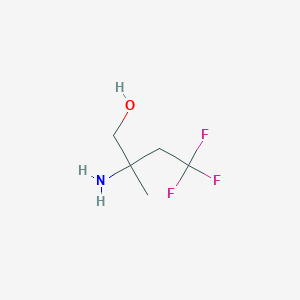

![7-cyclopropyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005829.png)
![N-(4-chlorophenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B3005831.png)
![2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3005838.png)
